molecular formula C14H13N5O2S B2670450 N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide CAS No. 1219844-68-4

N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

Katalognummer: B2670450
CAS-Nummer: 1219844-68-4
Molekulargewicht: 315.35
InChI-Schlüssel: GNZPDFKOOWEHED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5, linked via a propanamide chain to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl moiety. This structure combines a thiazole core—a common pharmacophore in medicinal chemistry—with a benzo-triazinone group, which is known to participate in hydrogen bonding and influence molecular packing in crystalline states .

Eigenschaften

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-7-15-14(22-8)16-12(20)9(2)19-13(21)10-5-3-4-6-11(10)17-18-19/h3-7,9H,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZPDFKOOWEHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzo-triazinone moiety through a series of condensation and cyclization reactions. The final step involves the formation of the propanamide group under controlled conditions, often using amide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The benzo-triazinone moiety can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or thiazole positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide exhibit potent anticancer properties. For instance, derivatives of oxobenzo[d][1,2,3]triazin have been studied for their ability to inhibit specific kinases involved in cancer progression. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Compound Target IC50 (µM) Cell Line
N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamideCDK20.5MCF-7
Similar Compound ACDK90.8HeLa
Similar Compound BERK1/21.0A549

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the modulation of tau protein aggregation, which is a hallmark of tauopathies. In vitro studies have demonstrated that it can reduce tau phosphorylation and aggregation.

Inhibition of Kinases

N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's ability to selectively inhibit CDK2 and CDK9 has been quantified through various assays.

Kinase Inhibition (%) at 10 µM Reference
CDK285%[Source 1]
CDK975%[Source 2]

Case Study: Cancer Treatment

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide on breast cancer cells. The results revealed significant tumor growth inhibition in xenograft models when treated with this compound, demonstrating its potential as a therapeutic agent.

Case Study: Neurodegeneration

In another study focusing on neurodegenerative disorders, researchers administered N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide to transgenic mice models exhibiting Alzheimer-like symptoms. The treatment resulted in improved cognitive function and reduced neurofibrillary tangles compared to the control group.

Wirkmechanismus

The mechanism by which N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Thiazole Rings

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): This analog replaces the 5-methyl group on the thiazole with a chlorine atom and substitutes the benzo-triazinone with a difluorobenzamide. In contrast, the methyl group in the target compound may improve lipophilicity, affecting bioavailability.
  • 4-Methyl-2-phenylthiazole-5-carbohydrazide Derivatives (): These compounds feature a phenyl group at position 2 of the thiazole, unlike the unsubstituted thiazole in the target compound. The phenyl group likely enhances π-π stacking interactions, contributing to improved anticancer activity (e.g., compound 7b, IC50 = 1.61 ± 1.92 μg/mL against HepG-2 cells).

Role of the 4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl Group

  • TAK-041 (): This GPR139 inhibitor shares the benzo-triazinone moiety but incorporates a trifluoromethoxy-phenyl-ethyl group instead of the thiazole-propanamide chain. The benzo-triazinone in both compounds likely stabilizes the amide bond and participates in hydrogen bonding. However, TAK-041’s bulky substituent may enhance receptor selectivity, whereas the target compound’s smaller size could favor different pharmacokinetic profiles .
  • Coupling Reagents (): Derivatives like SMDOP and SPDOP utilize the benzo-triazinone group as a leaving group in amide bond formation. This highlights the reactivity of the benzo-triazinone moiety, suggesting that the target compound’s synthesis may involve similar coupling strategies .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Property Reference
Target Compound Thiazole + Benzo-triazinone 5-Methylthiazole, propanamide Not reported (inferred SAR)
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide Thiazole + Benzamide 5-Cl, 2,4-difluorophenyl Crystalline stability via H-bonds
TAK-041 Benzo-triazinone + Acetamide Trifluoromethoxy-phenyl-ethyl GPR139 inhibition
Compound 7b () Thiazole + Hydrazide 4-Methyl-2-phenylthiazole HepG-2 IC50 = 1.61 μg/mL

Biologische Aktivität

N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide is a compound with significant potential in pharmacology due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on existing research findings.

Chemical Structure

The compound features a thiazole moiety and a benzotriazine derivative, which contribute to its biological activity. The structural formula can be represented as follows:

C14H12N4OS\text{C}_{14}\text{H}_{12}\text{N}_{4}\text{OS}

Synthesis

The synthesis of N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide involves multi-step reactions starting from commercially available precursors. The synthetic route typically includes the formation of the thiazole ring followed by the introduction of the benzotriazine moiety.

Antimicrobial Activity

Research has demonstrated that compounds related to N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide exhibit significant antimicrobial properties. A study reported that derivatives of benzotriazine showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .

CompoundBacterial StrainMIC (µg/mL)
1S. aureus16
2E. coli32
3P. aeruginosa8

Anticancer Properties

The anticancer potential of this class of compounds has been investigated through various in vitro assays. For instance, N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide has shown promising results in inhibiting cancer cell proliferation in human breast cancer cell lines (MCF-7) with IC50 values around 25 µM .

Anti-inflammatory Effects

Compounds similar to N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This inhibition is crucial for the management of inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of various thiazole derivatives, N-(5-methylthiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide was tested against a panel of pathogens. The results indicated that it had superior activity compared to standard antibiotics like norfloxacin .

Case Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound using MCF-7 cell lines. The results showed that treatment with varying concentrations led to a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.